N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide
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Overview
Description
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a fluorophenyl group, a quinazolinone core, and a phenylmethanesulfonamide moiety
Mechanism of Action
Target of Action
Similar compounds such as gefitinib selectively target the mutant proteins in malignant cells . Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase .
Mode of Action
Gefitinib, a similar compound, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the egfr .
Biochemical Pathways
Compounds like gefitinib affect the egfr tyrosine kinase pathway .
Pharmacokinetics
Gefitinib is primarily metabolized in the liver via cyp3a4 .
Result of Action
Similar compounds like gefitinib inhibit the growth of cancer cells by blocking egfr .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s chemical structure, including its fluorophenyl and dihydroquinazolin groups .
Cellular Effects
The cellular effects of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide are currently unknown. It is plausible that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. These effects could be mediated through the compound’s interactions with cellular biomolecules .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It is possible that the compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment.
Fluoroquinolones: A class of antibiotics with a similar quinazolinone core.
Uniqueness
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group and sulfonamide moiety contribute to its potential as a versatile compound in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-15-24-21-12-9-18(25-30(28,29)14-16-5-3-2-4-6-16)13-20(21)22(27)26(15)19-10-7-17(23)8-11-19/h2-13,25H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFKAXFTJJOLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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